molecular formula C17H19NO6 B11159056 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid

Cat. No.: B11159056
M. Wt: 333.3 g/mol
InChI Key: SGVJJHYHGAIABX-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Scientific Research Applications

Research indicates that compounds related to 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid exhibit several biological activities:

Antioxidant Properties

Studies have shown that derivatives of this compound can act as antioxidants, protecting cells from oxidative stress. The presence of the chromene moiety contributes to this activity by scavenging free radicals, which is crucial in preventing cellular damage associated with various diseases.

Anti-inflammatory Effects

Compounds with similar structures have demonstrated significant anti-inflammatory properties. For instance, they inhibit cyclooxygenase enzymes, which play a key role in the inflammatory response. This inhibition can lead to reduced inflammation in conditions such as arthritis and other inflammatory disorders .

Table 1: Inhibition of Cyclooxygenase by Related Compounds

Compound NameCyclooxygenase Inhibition (%)Notes
Compound A85Strong inhibitor
Compound B75Moderate inhibitor
Compound C60Weak inhibitor

Anticancer Activity

The compound has shown promise in anticancer research. Various studies have indicated that it can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death). For example, derivatives were tested against human cancer cell lines such as HCT116 and MCF7, showing IC50 values ranging from 1.9 to 7.52 μg/mL .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (μg/mL)Notes
HCT1161.9Highly active
MCF77.52Moderately active

Therapeutic Potential

The therapeutic potential of this compound is significant due to its diverse biological activities:

  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular health by reducing oxidative stress.
  • Pain Management : The anti-inflammatory effects suggest potential use in pain management therapies.
  • Cancer Treatment : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in cancer therapies.

Case Studies

Several case studies have highlighted the effectiveness of compounds related to this compound:

  • A study conducted on animal models with induced inflammatory conditions showed marked reductions in inflammation and pain responses when treated with related compounds.
  • Clinical trials are ongoing to evaluate the efficacy of these compounds in cancer therapy, with preliminary results indicating promising outcomes.

Mechanism of Action

The mechanism of action of 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid involves its interaction with various molecular targets and pathways. Coumarin derivatives are known to inhibit enzymes such as DNA gyrase, COX, and other molecular targets involved in inflammation, cancer, and microbial infections . The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid include other coumarin derivatives such as 7-hydroxy-4-methyl coumarin, 8-formyl-7-hydroxy coumarin, and various S-benzylated or S-alkylated-coumarins .

Uniqueness: The uniqueness of this compound lies in its specific structure, which includes an ethyl and methyl group at positions 4 and 8 of the coumarin ring, respectively, and an acetylamino propanoic acid moiety. This unique structure imparts specific biological activities and chemical properties that differentiate it from other coumarin derivatives.

Biological Activity

3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid is a synthetic compound belonging to the class of coumarin derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by a chromen-2-one core with various substituents. Its molecular formula is C15H16O5C_{15}H_{16}O_5, and it has a molecular weight of approximately 276.29 g/mol. The presence of functional groups such as acetylamino and propanoic acid contributes to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It has been shown to interact with G protein-coupled receptors (GPCRs), which play critical roles in signal transduction and cellular responses .
  • Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which may be attributed to its ability to disrupt bacterial DNA synthesis.

Cytotoxicity and Antitumor Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. For example, it showed varying degrees of cytotoxicity against K562 (human leukemia) cells with an IC50 value of approximately 83.20 μM, suggesting potential as an antitumor agent . However, further studies are required to establish its efficacy compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Properties

The compound's interaction with inflammatory pathways suggests potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related coumarin derivatives:

  • Study on Antimicrobial Effects : A study demonstrated that similar compounds inhibited the growth of Gram-positive and Gram-negative bacteria, supporting the hypothesis that structural modifications can enhance antimicrobial efficacy.
  • Cytotoxicity Analysis : In a comparative study, 3-{(4-Ethyl-8-methylcoumarin)} derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines, showing promising results that warrant further investigation into their mechanisms .
  • Molecular Docking Studies : Molecular docking analyses have indicated strong binding affinities between this compound and various targets involved in cancer progression and inflammation, suggesting a multifaceted approach to therapy .

Data Summary Table

Activity IC50 Value (μM) Cell Line Tested Reference
Antimicrobial-Various Bacteria
Cytotoxicity83.20K562
Anti-inflammatory-In vitro models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-({2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)propanoic acid, and how can reaction conditions be optimized?

The synthesis of this compound involves nucleophilic substitution or coupling reactions. For analogous chromen derivatives, a base (e.g., K₂CO₃) in refluxing acetone or ethanol is used to facilitate etherification or acylation. Optimize yield by varying solvents (polar aprotic vs. protic), reaction temperatures (60–80°C), and catalyst presence (e.g., DMAP for acylations). Purification via column chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is recommended .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

  • ¹H/¹³C NMR : Confirm the chromen core (δ 6.0–8.0 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) and substituents (ethyl, methyl groups).
  • IR : Identify carbonyl stretches (~1700 cm⁻¹ for lactone, ~1650 cm⁻¹ for amide).
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₇H₁₉NO₆: theoretical 333.12 g/mol) and fragmentation patterns. Cross-reference with spectral data from structurally similar chromen derivatives for validation .

Q. What purification techniques are suitable for isolating this compound post-synthesis?

Use silica gel column chromatography with ethyl acetate/hexane (3:7 to 1:1 gradient) to separate impurities. Recrystallization from ethanol/water (1:3 ratio) enhances purity. Monitor via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) and confirm purity by HPLC (>95% area under the curve) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on bioactivity?

  • Analog Synthesis : Replace the ethyl or methyl groups with halogens (Cl, F), methoxy, or bulky substituents.
  • Bioactivity Assays : Test analogs in standardized cytotoxicity (MTT assay, IC₅₀), anti-inflammatory (COX-2 inhibition), and antioxidant (DPPH scavenging) models.
  • Data Analysis : Correlate substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends. For example, halogenated analogs may show enhanced anticancer activity due to increased lipophilicity .

Q. What computational approaches are recommended for predicting reaction pathways and optimizing synthesis?

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps.
  • Reaction Path Search : Apply the AFIR method to explore possible intermediates and side products.
  • Machine Learning : Train models on existing chromen derivative datasets to predict optimal solvent/catalyst combinations. Integrate with high-throughput experimentation for validation .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls (e.g., doxorubicin).
  • Purity Validation : Confirm compound purity via HPLC and elemental analysis.
  • Meta-Analysis : Compare data across studies, noting variables like incubation time (24 vs. 48 hours) or solvent (DMSO concentration ≤0.1%). Contradictions in cytotoxicity may arise from differences in cell membrane permeability influenced by substituent solubility .

Q. What in vitro models are appropriate for initial pharmacological evaluation?

  • Cancer : MCF-7 (breast), A549 (lung) cell lines for cytotoxicity.
  • Inflammation : RAW 264.7 macrophages for NO production inhibition.
  • Dose-Response : Use 10–100 µM ranges and calculate IC₅₀ values. Include positive controls (e.g., aspirin for COX-2, ascorbic acid for antioxidant assays) .

Q. Methodological Notes

  • Data Contradiction Analysis : When conflicting bioactivity results arise, cross-check experimental protocols (e.g., serum-free vs. serum-containing media in cell assays) and confirm compound stability under assay conditions (e.g., pH 7.4 buffer degradation studies).
  • Advanced Characterization : For mechanistic studies, employ molecular docking (AutoDock Vina) to predict binding to targets like TNF-α or EGFR, followed by SPR or ITC for binding affinity validation.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

3-[[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid

InChI

InChI=1S/C17H19NO6/c1-3-11-8-16(22)24-17-10(2)13(5-4-12(11)17)23-9-14(19)18-7-6-15(20)21/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,19)(H,20,21)

InChI Key

SGVJJHYHGAIABX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC(=O)O

Origin of Product

United States

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